6-chloro-N-{4-[1-(morpholin-4-yl)ethyl]phenyl}pyridine-3-carboxamide
Description
Properties
IUPAC Name |
6-chloro-N-[4-(1-morpholin-4-ylethyl)phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c1-13(22-8-10-24-11-9-22)14-2-5-16(6-3-14)21-18(23)15-4-7-17(19)20-12-15/h2-7,12-13H,8-11H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBYMLSBQHPDRNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)Cl)N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-{4-[1-(morpholin-4-yl)ethyl]phenyl}pyridine-3-carboxamide typically involves multi-step organic reactions. One common route starts with the chlorination of pyridine-3-carboxamide, followed by the introduction of the morpholine moiety through nucleophilic substitution. The reaction conditions often require the use of solvents like dichloromethane or acetonitrile and catalysts such as triethylamine to facilitate the substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-{4-[1-(morpholin-4-yl)ethyl]phenyl}pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically use reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyridine compounds, including 6-chloro-N-{4-[1-(morpholin-4-yl)ethyl]phenyl}pyridine-3-carboxamide, exhibit antiproliferative effects against various cancer cell lines. For example, studies have shown that certain pyridine derivatives can inhibit the growth of human colon (HCT116), breast (MCF-7), glioblastoma (U87 MG), and adenocarcinoma (A549) cell lines. These compounds were tested for their ability to inhibit critical signaling pathways such as phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), which are vital in cancer progression .
Neurological Disorders
The compound's potential as a modulator of ion channels has been explored in the context of neurological disorders. Specifically, it has been suggested that targeting TRPC6 channels could provide neuroprotective effects against conditions like Alzheimer's disease and cerebral ischemia. The ability to influence neuronal signaling pathways positions this compound as a candidate for further research in neuropharmacology .
Synthesis and Mechanism of Action
The synthesis of 6-chloro-N-{4-[1-(morpholin-4-yl)ethyl]phenyl}pyridine-3-carboxamide typically involves chlorination of pyridine derivatives followed by nucleophilic substitution to introduce the morpholine moiety. The compound’s mechanism of action primarily involves binding to specific enzymes or receptors within biological systems, thereby modulating their activity and leading to pharmacological effects.
Case Study 1: Antiproliferative Activity
A study evaluated the antiproliferative effects of various pyridine derivatives, including 6-chloro-N-{4-[1-(morpholin-4-yl)ethyl]phenyl}pyridine-3-carboxamide, against several cancer cell lines. The results indicated that compounds with specific substituents on the pyridine ring exhibited enhanced activity compared to others, suggesting that structural modifications can significantly impact efficacy .
Case Study 2: Neuroprotective Effects
In another investigation focused on neuroprotection, the compound was assessed for its ability to modulate TRPC6 channels in neuronal cells. The findings suggested that it could protect against excitotoxicity associated with neurodegenerative diseases, highlighting its therapeutic potential in treating conditions like Alzheimer's disease .
Summary of Findings
The applications of 6-chloro-N-{4-[1-(morpholin-4-yl)ethyl]phenyl}pyridine-3-carboxamide span various fields within medicinal chemistry:
| Application Area | Key Findings |
|---|---|
| Anticancer Research | Exhibits antiproliferative effects against multiple cancer cell lines |
| Neurological Disorders | Potential modulator of TRPC6 channels; may protect neurons from excitotoxicity |
| Synthetic Chemistry | Versatile intermediate; capable of undergoing various chemical transformations |
Mechanism of Action
The mechanism of action of 6-chloro-N-{4-[1-(morpholin-4-yl)ethyl]phenyl}pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Positional Isomer: 6-Chloro-N-(2-Morpholin-4-ylphenyl)pyridine-3-carboxamide
Key Differences :
- Substituent Position: The morpholine group is attached to the ortho position of the phenyl ring (CAS 775308-22-0) , whereas the target compound has the morpholinoethyl group at the para position.
- Para-substituted analogs often exhibit improved metabolic stability compared to ortho-substituted derivatives.
Pyridine-Morpholine Hybrid: 4-Chloro-N-(6-Morpholino-3-pyridinyl)benzamide
Key Differences :
- Core Structure : The morpholine group is directly attached to the pyridine ring at position 6 (CAS 900295-57-0) , unlike the target compound, where morpholine is part of a side chain on the phenyl ring.
- Functional Groups: The chloro group in this analog is at position 4 of the pyridine, whereas the target compound has a 6-chloro substitution.
Thieno[3,2-d]pyrimidine Derivatives
Key Differences :
- Core Heterocycle: Compounds like 2-chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidine () feature a thienopyrimidine scaffold instead of pyridine .
- Substituents: These derivatives often include sulfonyl or piperazine groups, which introduce distinct electronic and steric profiles compared to the carboxamide linker in the target compound. Thienopyrimidines are frequently explored as kinase inhibitors, suggesting possible overlapping therapeutic applications.
Complex Heterocyclic Systems: MSC2364588
Key Differences :
- Molecular Complexity: MSC2364588 (WO2011058149) contains a fused thiochromeno-pyrazole-dioxide core with multiple substituents, including morpholin-4-yl carbonyl and fluorinated groups .
- Pharmacokinetic Impact : The larger molecular weight and complexity of MSC2364588 may reduce bioavailability compared to the simpler carboxamide-based target compound.
Piperidine-Linked Analogs
Key Differences :
- Linker Chemistry : Compounds like N-{1-[(6-chloropyridin-3-yl)carbonyl]piperidin-4-yl}-2'-(methoxymethyl)-3-(trifluoromethyl)biphenyl-4-sulfonamide (CAS 1027009-47-7) use a piperidine linker instead of a phenyl-carboxamide group .
Structural and Property Comparison Table
Research Findings and Implications
- Positional Isomerism: The para-substituted morpholinoethyl group in the target compound may offer superior metabolic stability compared to ortho-substituted analogs .
- Core Heterocycle Influence: Pyridine-based compounds (target and analogs) are generally more synthetically accessible than thienopyrimidines but may trade off target selectivity .
- Morpholine’s Role : Across analogs, morpholine enhances solubility, as seen in MSC2364588’s design , but its placement (direct vs. side chain) modulates lipophilicity.
Biological Activity
6-chloro-N-{4-[1-(morpholin-4-yl)ethyl]phenyl}pyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article will explore its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical formula:
- Molecular Formula : C₁₅H₁₈ClN₃O
- Molecular Weight : 293.77 g/mol
Structural Features
The structural features of this compound include:
- A pyridine ring which is known for its role in biological activity.
- A chloro substituent that may enhance the compound's interaction with biological targets.
- A morpholine moiety that contributes to its pharmacological properties.
Anticancer Potential
Recent studies have shown that compounds similar to 6-chloro-N-{4-[1-(morpholin-4-yl)ethyl]phenyl}pyridine-3-carboxamide exhibit significant antiproliferative activity against various cancer cell lines. For instance, a related compound demonstrated IC50 values of 37.4 µM against Caco-2 human colorectal adenocarcinoma cells and 8.9 µM against HCT-116 colon carcinoma cells .
The mechanisms through which this compound exerts its biological effects may include:
- Inhibition of PI3K/AKT Pathway : Similar compounds have been shown to inhibit the PI3Kα pathway, which is crucial for cell proliferation and survival. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the core structure significantly influence biological activity. For instance, the introduction of different substituents on the pyridine ring or the carboxamide group can enhance binding affinity to target proteins like PI3Kα .
| Compound | IC50 (Caco-2) | IC50 (HCT-116) | Mechanism |
|---|---|---|---|
| Compound 16 | 37.4 µM | 8.9 µM | PI3Kα inhibition |
| Compound 18 | 50.9 µM | 3.3 µM | PI3Kα inhibition |
| Compound 19 | 17.0 µM | 5.3 µM | PI3Kα inhibition |
Additional Biological Activities
Beyond anticancer effects, compounds with similar structures have been investigated for their antibacterial properties. For example, some pyrrole derivatives exhibited MIC values as low as 3.125 μg/mL against Staphylococcus aureus, suggesting a broad spectrum of biological activity .
Study on Anticancer Activity
In a recent study, researchers synthesized a series of quinolone derivatives that included chloro functionalities similar to those in our compound. These derivatives were tested for antiproliferative activity against colorectal cancer cell lines, revealing promising results that highlight the potential for further development in cancer therapeutics .
Evaluation of Morpholine Derivatives
Another study focused on morpholine-containing compounds showed significant antibacterial activity and potential as therapeutic agents against resistant bacterial strains . This suggests that the morpholine moiety in our compound may also contribute to its pharmacological profile.
Q & A
How can the synthesis of 6-chloro-N-{4-[1-(morpholin-4-yl)ethyl]phenyl}pyridine-3-carboxamide be optimized to enhance yield and purity?
Methodological Answer:
Optimization involves:
- Catalyst Selection : Palladium or copper catalysts are critical for condensation and cyclization steps. Palladium improves regioselectivity in cross-coupling reactions, while copper aids in Ullmann-type couplings .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, toluene) enhance reaction efficiency by stabilizing intermediates. DMF is preferred for high-temperature reactions due to its high boiling point .
- Stepwise Purification : Use flash chromatography after each synthetic step to remove byproducts. Final recrystallization in ethanol/water mixtures improves purity (>98% by HPLC) .
What advanced spectroscopic and computational techniques are recommended for structural elucidation of this compound?
Methodological Answer:
- X-ray Crystallography : Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonding with morpholine groups) .
- Multinuclear NMR : ¹H/¹³C NMR identifies substituent positions (e.g., chloro and carboxamide groups). 2D NMR (COSY, HSQC) confirms connectivity in the pyridine-morpholine scaffold .
- DFT Calculations : Validate electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity sites using Gaussian or ORCA software .
How should researchers design experiments to evaluate the compound’s biological activity against kinase targets?
Methodological Answer:
- In Vitro Kinase Assays : Use fluorescence-based assays (e.g., ADP-Glo™) to measure IC₅₀ values against kinases like PI3K or mTOR. Include positive controls (e.g., LY294002) .
- Cellular Uptake Studies : Employ LC-MS/MS to quantify intracellular concentrations in cancer cell lines (e.g., HeLa or MCF-7) under varying pH conditions .
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified morpholine or chlorophenyl groups to identify critical pharmacophores .
How can contradictions in reaction product data under varying conditions be systematically resolved?
Methodological Answer:
- Parameter Screening : Use Design of Experiments (DoE) to assess variables (temperature, solvent, catalyst loading). Response surface methodology identifies optimal conditions .
- Analytical Cross-Validation : Compare HPLC, GC-MS, and NMR data to confirm product identity. For example, unexpected byproducts may arise from solvent decomposition at high temperatures .
- Mechanistic Studies : Isotopic labeling (e.g., ¹⁸O in carboxamide) tracks reaction pathways. Kinetic profiling distinguishes competing mechanisms (e.g., SN1 vs. SN2) .
What methodologies are effective for studying the compound’s stability under different storage conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4–8 weeks. Monitor degradation via UPLC-PDA .
- Solubility Profiling : Use shake-flask methods in buffers (pH 1.2–7.4) and simulate physiological conditions. Surfactants (e.g., Tween-80) enhance solubility for in vivo studies .
- Long-Term Storage : Store lyophilized powder at -20°C under argon. Aqueous solutions require stabilizers (e.g., 0.1% ascorbic acid) to prevent oxidation .
Which analytical methods are most reliable for assessing purity and detecting trace impurities?
Methodological Answer:
- HPLC-DAD/MS : Hypersil Gold C18 columns (5 µm, 250 × 4.6 mm) with gradient elution (acetonitrile/0.1% formic acid) separate impurities. MS detects degradation products (e.g., dechlorinated analogs) .
- Elemental Analysis : Confirm stoichiometry (C, H, N) within ±0.4% deviation. Discrepancies indicate residual solvents or inorganic salts .
- Chiral HPLC : Resolve enantiomeric impurities using Chiralpak IA columns if asymmetric synthesis is employed .
How can researchers validate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) identifies downstream protein targets altered by treatment .
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes with kinases. Validate with mutagenesis (e.g., alanine scanning of kinase active sites) .
- In Vivo Pharmacokinetics : Conduct bioavailability studies in rodent models. Plasma samples analyzed via LC-MS/MS quantify exposure levels and metabolite formation .
What strategies mitigate challenges in scaling up the synthesis from lab to pilot scale?
Methodological Answer:
- Continuous Flow Chemistry : Reduces exothermic risks in condensation steps. Tubular reactors with Pd/C cartridges improve catalyst recycling .
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress. Adjust feed rates dynamically to maintain stoichiometry .
- Waste Minimization : Replace halogenated solvents with cyclopentyl methyl ether (CPME) for greener processing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
